molecular formula C8H9N3 B1422009 Pyrazolo[1,5-A]pyridin-7-ylmethanamine CAS No. 885276-16-4

Pyrazolo[1,5-A]pyridin-7-ylmethanamine

Cat. No.: B1422009
CAS No.: 885276-16-4
M. Wt: 147.18 g/mol
InChI Key: XXNGBAGZEYIERT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a heterocyclic aromatic organic compound characterized by a pyrazolo[1,5-A]pyridine core structure with an amine group attached to the 7-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of pyridine derivatives with hydrazine to form pyrazolo[1,5-A]pyridine intermediates. Subsequent functionalization introduces the amine group at the 7-position.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation processes.

  • Substitution: The amine group allows for nucleophilic substitution reactions, where various electrophiles can replace the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazolo[1,5-A]pyridin-7-one derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Pyrazolo[1,5-A]pyridin-7-ylmethanamine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and chemosensors.

  • Medicine: It has potential therapeutic applications, including its use as an anti-mycobacterial agent and in the development of sedative and anxiolytic drugs.

  • Industry: The compound is utilized in the production of organic materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Pyrazolo[1,5-A]pyridin-7-ylmethanamine exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Pyrazolo[1,5-A]pyridin-7-ylmethanamine is compared with other similar heterocyclic compounds such as pyrazolo[1,5-A]pyrimidines and pyrazolo[1,5-A]pyridines:

  • Uniqueness: Its unique structural features, such as the presence of the amine group at the 7-position, distinguish it from other compounds in the same family.

  • Similar Compounds: Examples include pyrazolo[1,5-A]pyrimidines and pyrazolo[1,5-A]pyridines, which are also used in various scientific and industrial applications.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNGBAGZEYIERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679999
Record name 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-16-4
Record name Pyrazolo[1,5-a]pyridine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrazolo[1,5-a]pyridine-7-carbonitrile (1 equiv.) in methanol and aq. ammonia solution (9:1), catalytic amount of Raney Nickel was added. Reaction mass was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h. On completion of reaction, it was filtered through celite bed and filtrate was concentrated under reduce pressure to afford the title compound (quant. yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-A]pyridin-7-ylmethanamine
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